17β-HSD1 Inhibitory Potency: 1.20 nM IC₅₀ vs. Estrone-Derived and Nonsteroidal Benchmarks
The compound inhibits human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC₅₀ of 1.20 nM, measured in a human placental cytosolic fraction using [³H]-estrone as substrate in the presence of NAD+ by radio-HPLC analysis [1]. This potency substantially exceeds that of multiple literature benchmark inhibitors: the estrone-derived amide 20h (IC₅₀ = 37 nM, ~31-fold less potent) [2]; estrone C15 derivative compound 21 (IC₅₀ = 10 nM, ~8-fold less potent) [3]; the nonsteroidal pyrimidinone lead (IC₅₀ in the nanomolar range in cell-free assay but dropping to lower micromolar in intact cells) [4]; and the dual STS/17β-HSD1 inhibitor Steroid sulfatase/17β-HSD1-IN-5 (IC₅₀ = 43 nM for 17β-HSD1, ~36-fold less potent) . For context, the previously reported most potent inhibitor in the estrone-amide series, compound 20h, was described as 'the most potent inhibitor of 17β-HSD1 reported to date' at the time of its publication in 2006 [2].
| Evidence Dimension | 17β-HSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM (human placental cytosolic fraction, [³H]-E1 substrate, NAD+, radio-HPLC) |
| Comparator Or Baseline | Compound 20h: IC₅₀ = 37 nM (estrone-derived amide); Compound 21: IC₅₀ = 10 nM (estrone C15 derivative); Pyrimidinone lead: nanomolar cell-free, lower μM in cells; STS/17β-HSD1-IN-5: IC₅₀ = 43 nM |
| Quantified Difference | ~8-fold more potent than compound 21; ~31-fold more potent than 20h; ~36-fold more potent than STS/17β-HSD1-IN-5 |
| Conditions | Target compound: human placental cytosolic fraction 17β-HSD1, [³H]-E1 + NAD+, radio-HPLC detection. Comparators: recombinant human 17β-HSD1 or cell-free enzymatic assays, as reported in respective publications. |
Why This Matters
For researchers investigating 17β-HSD1 as a therapeutic target in hormone-dependent breast cancer or endometriosis, a 1.20 nM IC₅₀ represents substantially greater target engagement at lower concentrations compared to literature benchmarks, potentially enabling lower dosing requirements and wider therapeutic windows in preclinical models.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152). IC₅₀: 1.20 nM. Target: 17-beta-hydroxysteroid dehydrogenase type 1 (Homo sapiens). Assay: human placental cytosolic fraction using [³H]-E1 as substrate in presence of NAD+ by radio-HPLC. View Source
- [2] Allan GM, Lawrence HR, Cornet J, Bubert C, Fischer DS, Vicker N, Smith A, Tutill HJ, Purohit A, Day JM, Mahon MF, Reed MJ, Potter BV. Modification of estrone at the 6, 16, and 17 positions: novel potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. J Med Chem. 2006;49(4):1325-1345. Compound 20h: IC₅₀ = 37 nM, described as most potent 17β-HSD1 inhibitor reported to date. View Source
- [3] Messinger J, Husen B, Koskimies P, Hirvelä L, Kallio L, Saarenketo P, Thole H. Estrone C15 derivatives—a new class of 17beta-hydroxysteroid dehydrogenase type 1 inhibitors. Mol Cell Endocrinol. 2009;301(1-2):216-224. Compound 21: IC₅₀ = 10 nM against recombinant human 17β-HSD1, with no effect on 17β-HSD2. View Source
- [4] Messinger J, et al. New inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. Mol Cell Endocrinol. 2006;248(1-2):192-198. Pyrimidinone core lead: nanomolar inhibition of recombinant human 17β-HSD1 in cell-free assay; IC₅₀ values in lower micromolar range in intact cells overexpressing the human enzyme. View Source
